REACTION_CXSMILES
|
[CH3:1][CH2:2][O-:3].[Na+].C(C(CC)(C([O-])=O)C([O-])=O)C.Cl[C:17]1[CH:22]=[CH:21][C:20]([I:23])=[CH:19][C:18]=1[N+:24]([O-])=O>CN(C)C(=O)C>[I:23][C:20]1[CH:19]=[C:18]2[C:17]([CH2:1][C:2](=[O:3])[NH:24]2)=[CH:22][CH:21]=1 |f:0.1|
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Name
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|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
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C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
|
Quantity
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17 g
|
Type
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reactant
|
Smiles
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ClC1=C(C=C(C=C1)I)[N+](=O)[O-]
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Name
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|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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CN(C(C)=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
|
to stir for another 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at around 10° C
|
Type
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ADDITION
|
Details
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addition
|
Type
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TEMPERATURE
|
Details
|
heat the mixture to 78° C.
|
Type
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STIRRING
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Details
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stir for usually at least 2.5 hours until process monitor
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Type
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TEMPERATURE
|
Details
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The resulting mixture is cooled down to 20° C.
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Type
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CUSTOM
|
Details
|
it is quenched by 2 N cold aq. HCl solution (180 mL)
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Type
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CUSTOM
|
Details
|
The bottom yellow oil was transferred to a jacket reactor with ethanol (92 mL) in it
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Type
|
ADDITION
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Details
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Then, to the above solution the first portion of SnCl2.2H2O (30 g) powder is added
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Type
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TEMPERATURE
|
Details
|
the resulting mixture is heated to 70° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
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1 h
|
Type
|
ADDITION
|
Details
|
The second portion of SnCl2.2H2O (30 g) is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred usually at least 0.5 hour until process monitor
|
Type
|
TEMPERATURE
|
Details
|
Then, heat the resulting mixture to 80° C.
|
Type
|
ADDITION
|
Details
|
add 36% aq. HCl solution (60 mL) during 0.5 hour
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for at least 2.5 hours until process monitor
|
Type
|
ADDITION
|
Details
|
Then, to the mixture water (90 mL) is added
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is cooled down to 20° C
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
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FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash the solid with water (250 mL)
|
Type
|
CUSTOM
|
Details
|
to afford the crude 6-iodo-2-oxindole
|
Type
|
CUSTOM
|
Details
|
Then, it is purified by crystallization with acetic acid (HOAc) (110 mL)
|
Type
|
WASH
|
Details
|
by washing with 3 N aq. HCl solution (80 mL)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C2CC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |